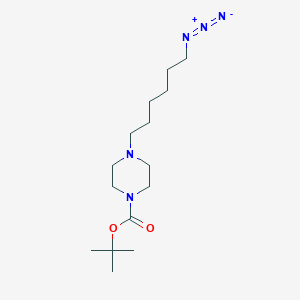
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features an azido group, a piperazine ring, and a tert-butyl ester, making it a versatile intermediate in organic synthesis and a valuable tool in click chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Azidohexyl Intermediate: The starting material, 6-bromohexanol, undergoes a substitution reaction with sodium azide to form 6-azidohexanol.
Protection of the Hydroxyl Group: The hydroxyl group of 6-azidohexanol is protected by converting it into a tert-butyl ester using tert-butyl chloroformate and a base such as triethylamine.
Formation of the Piperazine Derivative: The protected azidohexyl intermediate is then reacted with piperazine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC Reactions: Copper(I) catalysts, such as copper(I) bromide, and alkyne substrates.
Reduction Reactions: Lithium aluminum hydride (LAH) in anhydrous solvents like tetrahydrofuran (THF).
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
1,2,3-Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azido group.
Substituted Derivatives: Formed via nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as functionalized surfaces and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester is primarily based on the reactivity of its azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which can modulate the activity of the compound in biological systems. Additionally, the reduction of the azido group to an amine can lead to the formation of bioactive amine derivatives that interact with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Azidohexanol: A precursor in the synthesis of 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester.
Azidopeptides: Compounds containing azido groups used in peptide synthesis and bioconjugation.
Azidoalkanes: Simple azido-containing alkanes used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its combination of an azido group, a piperazine ring, and a tert-butyl ester. This unique structure imparts specific reactivity and versatility, making it a valuable tool in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C15H29N5O2 |
|---|---|
Peso molecular |
311.42 g/mol |
Nombre IUPAC |
tert-butyl 4-(6-azidohexyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N5O2/c1-15(2,3)22-14(21)20-12-10-19(11-13-20)9-7-5-4-6-8-17-18-16/h4-13H2,1-3H3 |
Clave InChI |
VRMQNRZELNJKNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


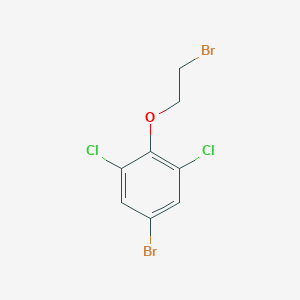
![3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid](/img/structure/B13724126.png)
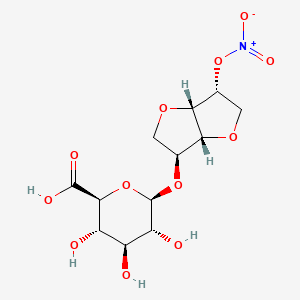


![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
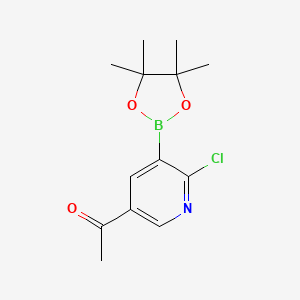
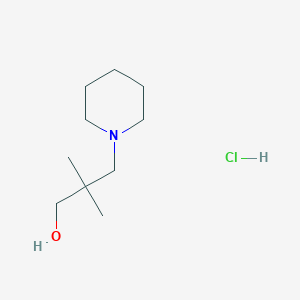
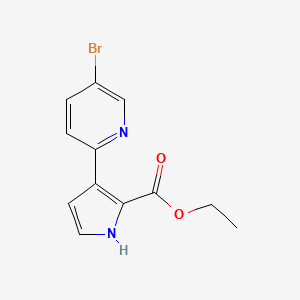


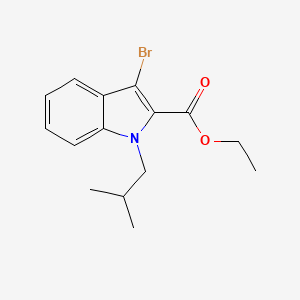
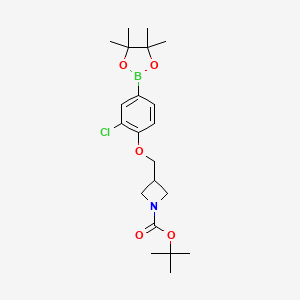
![4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)
